2,4-Dimethyl-3H-1,5-benzodiazepine
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Overview
Description
2,4-Dimethyl-3H-1,5-benzodiazepine is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their diverse therapeutic and pharmacological properties, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects . The structure of this compound consists of a benzene ring fused with a seven-membered diazepine ring, with two methyl groups attached at positions 2 and 4 .
Preparation Methods
The synthesis of 2,4-Dimethyl-3H-1,5-benzodiazepine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with α,β-unsaturated carbonyl compounds . Another approach is the reaction of o-phenylenediamine with aldehydes in the presence of a catalyst, such as SrFe12O19 magnetic nanocatalyst . Industrial production methods often utilize multicomponent heterocyclization reactions to prepare benzodiazepine derivatives efficiently .
Chemical Reactions Analysis
2,4-Dimethyl-3H-1,5-benzodiazepine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups into the molecule.
Common reagents used in these reactions include acyl-, thioacyl-, and aryl-hydrazines . Major products formed from these reactions include hydrazono-derivatives and other substituted benzodiazepines .
Scientific Research Applications
2,4-Dimethyl-3H-1,5-benzodiazepine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-3H-1,5-benzodiazepine involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects . This interaction increases the influx of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
2,4-Dimethyl-3H-1,5-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, nordazepam, and tetrazepam . While all these compounds share a similar core structure, they differ in their substituents and pharmacological properties. For example, diazepam is widely used for its anxiolytic and anticonvulsant effects, while nordazepam has a longer duration of action . The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Similar Compounds
- Diazepam
- Nordazepam
- Tetrazepam
- Benzoxazepine derivatives
Properties
CAS No. |
1131-47-1 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2,4-dimethyl-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C11H12N2/c1-8-7-9(2)13-11-6-4-3-5-10(11)12-8/h3-7,12H,1-2H3 |
InChI Key |
GRSQZGQYBQLHAW-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2N=C(C1)C |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C2N1)C |
Key on ui other cas no. |
58413-99-3 |
Origin of Product |
United States |
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